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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the synthetic folate
analog, 11-Oxahomoaminopterin, and the essential B vitamin, folic acid. The information
presented herein is intended to support research and development efforts in the fields of
cancer chemotherapy and antifolate drug design.

Introduction

Folic acid is a vital water-soluble vitamin that, in its reduced form as tetrahydrofolate (THF),
acts as a crucial cofactor in one-carbon transfer reactions. These reactions are fundamental for
the synthesis of nucleotides (purines and thymidylate) and several amino acids, making folate
indispensable for cell growth and division. Due to their high proliferative rate, cancer cells
exhibit a significant demand for folate, rendering the folate metabolic pathway a key target for
chemotherapy.

11-Oxahomoaminopterin is a synthetic analog of aminopterin, which itself is a potent
antagonist of folic acid. Like other antifolates, 11-Oxahomoaminopterin exerts its biological
effect by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting
dihydrofolate (DHF) to the biologically active THF. This inhibition disrupts the downstream
synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.

Structural Comparison
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The key structural difference between folic acid and 11-Oxahomoaminopterin lies in the
modification of the p-aminobenzoylglutamic acid moiety and the pteridine ring. In 11-
Oxahomoaminopterin, the C9-N10 bridge is extended and contains an oxygen atom, and the
4-hydroxyl group on the pteridine ring is replaced by an amino group, mirroring the structure of

aminopterin.

Feature Folic Acid 11-Oxahomoaminopterin

Pteridine Ring 2-amino-4-oxo-pteridine 2,4-diamino-pteridine
Methylene bridge (-CH2-) An oxahomo bridge (-CH2-O-

Brid between C9 of the pteridine CH2-CH2-) between the

ridge
g ring and N10 of p- pteridine ring and the p-

aminobenzoic acid aminobenzoyl moiety

Core Structure Pteroylglutamic acid Modified pteroylglutamic acid

Below is a diagram illustrating the structural differences between the two molecules.

Caption: Chemical structures of Folic Acid and 11-Oxahomoaminopterin.

Mechanism of Action and Biological Activity

Both folic acid and 11-Oxahomoaminopterin are involved in the folate metabolic pathway, but
with opposing effects. Folic acid is a precursor to the essential cofactor THF, while 11-
Oxahomoaminopterin is an inhibitor of the key enzyme in this pathway, DHFR.

Folic Acid Metabolism and Function

Folic acid is biologically inactive and must be reduced to THF through a two-step process
catalyzed by DHFR. THF then serves as a carrier of one-carbon units in various metabolic
reactions essential for:

o DNA Synthesis: Synthesis of purines (adenine and guanine) and thymidylate.

e Amino Acid Metabolism: Interconversion of serine and glycine, and the methylation of
homocysteine to methionine.
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Caption: Simplified overview of Folic Acid metabolism.

11-Oxahomoaminopterin as a DHFR Inhibitor

11-Oxahomoaminopterin acts as a competitive inhibitor of DHFR, binding to the active site of
the enzyme with high affinity. This prevents the reduction of DHF to THF, leading to a depletion
of the intracellular THF pool. The lack of THF stalls DNA synthesis and repair, ultimately
inducing cell death in rapidly dividing cells.

Quantitative Comparison of Biological Activity

Experimental data directly comparing the biological activity of 11-Oxahomoaminopterin and
folic acid is limited. However, studies on 11-Oxahomoaminopterin and its close structural
analog, methotrexate, provide valuable insights into its potency.

Compound Target Assay Result Reference
11- : -
] Lactobacillus Enzyme Inhibited DHFR
Oxahomoaminop ) o o [1]
) casei DHFR Inhibition activity
terin
11- 15-fold weaker
) L1210 Leukemia o
Oxahomoaminop Cell Growth Inhibition  than [1]
ells
terin Methotrexate

L1210 Leukemia Growth Inhibition
Methotrexate ~3.9nM-95nM [2]
Cells (IC50)

Based on these findings, the estimated IC50 for 11-Oxahomoaminopterin against L1210
leukemia cells would be in the range of 58.5 nM to 142.5 nM.
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Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition
Assay

This spectrophotometric assay is a standard method for determining the inhibitory potential of
compounds against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340
nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction
of DHF to THF. An inhibitor will slow down this reaction rate.

Materials:

o Purified DHFR enzyme (e.g., from Lactobacillus casei)

o Dihydrofolate (DHF) solution

» NADPH solution

o Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5)

e Test compound (11-Oxahomoaminopterin) and control inhibitor (e.g., Methotrexate)

e 96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare serial dilutions of the test compound and control inhibitor.

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow
for inhibitor binding.

Initiate the reaction by adding a mixture of DHF and NADPH to each well.
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» Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals
(e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

o Calculate the rate of reaction (decrease in absorbance per unit time) for each concentration
of the inhibitor.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Caption: Experimental workflow for a DHFR inhibition assay.
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Conclusion

11-Oxahomoaminopterin is a rationally designed antifolate that, like aminopterin and
methotrexate, targets the critical enzyme DHFR. Its structural modifications, particularly in the
C9-N10 bridge region, distinguish it from folic acid and result in its inhibitory activity. While
demonstrating antifolate properties, the available data suggests it is a less potent inhibitor of
cancer cell growth compared to methotrexate. This guide provides a foundational comparison
for researchers interested in the structure-activity relationships of folate analogs and the
development of novel DHFR inhibitors. Further detailed enzymatic and cellular studies are
warranted to fully elucidate the therapeutic potential of 11-Oxahomoaminopterin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1663913?utm_src=pdf-body
https://www.benchchem.com/product/b1663913?utm_src=pdf-body
https://www.benchchem.com/product/b1663913?utm_src=pdf-custom-synthesis
https://content.abcam.com/content/dam/abcam/product/documents/283/ab283374/dihydrofolate-reductase-dhfr-inhibitor-screening-kit-colorimetric-protocol-book-v1-ab283374%20(website).pdf
https://www.medchemexpress.com/Methotrexate.html
https://www.benchchem.com/product/b1663913#structural-comparison-of-11-oxahomoaminopterin-and-folic-acid
https://www.benchchem.com/product/b1663913#structural-comparison-of-11-oxahomoaminopterin-and-folic-acid
https://www.benchchem.com/product/b1663913#structural-comparison-of-11-oxahomoaminopterin-and-folic-acid
https://www.benchchem.com/product/b1663913#structural-comparison-of-11-oxahomoaminopterin-and-folic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1663913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

